N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide
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Overview
Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
Physical and Chemical Properties Analysis
Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antimicrobial Activity
N-substituted derivatives of compounds similar to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have demonstrated that such compounds can act as effective antimicrobial agents, potentially useful in combating various bacterial and fungal infections (Baviskar, Khadabadi, & Deore, 2013).
Spectroscopic Characterization
The spectroscopic characterization of similar compounds has been performed using techniques such as Raman and Fourier transform infrared spectroscopy. This research aids in understanding the molecular structure and behavior of these compounds, which is crucial for their application in scientific research (Jenepha Mary, Pradhan, & James, 2022).
Pharmacological Evaluation
Studies have also been conducted on the pharmacological properties of similar compounds, focusing on their potential as antibacterial agents. These evaluations include in vitro screening against various bacterial strains, providing insights into the therapeutic potential of these compounds (Nafeesa et al., 2017).
Molecular Docking and Cytotoxicity Studies
Molecular docking and cytotoxicity studies have been conducted to assess the interaction of similar compounds with biological molecules. This research is pivotal in drug design and development, as it helps predict how these compounds might interact with biological targets (Siddiqui et al., 2014).
Future Directions
Future research could focus on further exploring the biological activities of this compound and its derivatives, particularly their potential as antimicrobial, antiviral, and antineoplastic agents . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .
Mechanism of Action
Target of Action
Similar compounds with a thiazole moiety have been associated with a wide range of biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
It’s worth noting that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a thiazole moiety have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of the compound.
Result of Action
Compounds with a thiazole moiety have been associated with a variety of biological activities, including antiviral, antifungal, and antibacterial properties .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-3-2-4-15(9-12)23-11-17(22)21-18-20-16(10-24-18)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKEPDBSJMDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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